molecular formula C12H10FNO2 B6367047 2-(4-Fluoro-3-methoxyphenyl)-3-hydroxypyridine, 95% CAS No. 1261945-15-6

2-(4-Fluoro-3-methoxyphenyl)-3-hydroxypyridine, 95%

Cat. No. B6367047
CAS RN: 1261945-15-6
M. Wt: 219.21 g/mol
InChI Key: IWTYDIKEBGPDFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Fluoro-3-methoxyphenyl)-3-hydroxypyridine, 95% (2-FMPH-95) is a novel compound with a wide range of potential applications in the field of scientific research. This compound has been found to be a powerful inhibitor of certain enzymes, making it a useful tool for scientists studying biochemical processes. Its unique structure and properties make it an ideal candidate for further research and development.

Scientific Research Applications

2-(4-Fluoro-3-methoxyphenyl)-3-hydroxypyridine, 95% has been found to be a potent inhibitor of certain enzymes, making it a useful tool for scientists studying biochemical processes. It has been used in research on the inhibition of the enzyme cytochrome P450 2C9 (CYP2C9), which is involved in the metabolism of drugs and other compounds. It has also been used to study the inhibition of the enzyme tyrosinase, which is involved in the production of melanin in the skin. In addition, it has been used to study the inhibition of the enzyme acetylcholinesterase, which is involved in the degradation of the neurotransmitter acetylcholine.

Mechanism of Action

2-(4-Fluoro-3-methoxyphenyl)-3-hydroxypyridine, 95% works by binding to the active site of the enzyme, preventing it from binding to its substrate. This inhibition of the enzyme’s activity results in decreased levels of the substrate, which can be used to study the biochemical effects of the enzyme’s inhibition.
Biochemical and Physiological Effects
The inhibition of the enzymes CYP2C9, tyrosinase, and acetylcholinesterase by 2-(4-Fluoro-3-methoxyphenyl)-3-hydroxypyridine, 95% has been shown to have various biochemical and physiological effects. For example, the inhibition of CYP2C9 has been found to reduce the metabolism of certain drugs, resulting in increased levels of the drug in the body. The inhibition of tyrosinase has been found to reduce the production of melanin, resulting in lighter skin coloration. The inhibition of acetylcholinesterase has been found to increase levels of acetylcholine, resulting in increased cognitive function.

Advantages and Limitations for Lab Experiments

2-(4-Fluoro-3-methoxyphenyl)-3-hydroxypyridine, 95% has several advantages for use in lab experiments. It is easy to synthesize, has a high purity, and is relatively inexpensive. Additionally, it is highly soluble in water, making it easy to use in aqueous solutions. However, it is important to note that 2-(4-Fluoro-3-methoxyphenyl)-3-hydroxypyridine, 95% is only a weak inhibitor of the enzymes it targets, so it may not be suitable for experiments that require strong inhibition.

Future Directions

The potential applications of 2-(4-Fluoro-3-methoxyphenyl)-3-hydroxypyridine, 95% are vast and varied. It could be used in the development of drugs for the treatment of various diseases, as well as in the development of cosmetics and other products. Additionally, it could be used in research on the inhibition of other enzymes, such as those involved in the metabolism of other drugs or in the production of other compounds. Finally, it could be used in research on the development of more potent inhibitors of the enzymes it targets.

Synthesis Methods

2-(4-Fluoro-3-methoxyphenyl)-3-hydroxypyridine, 95% can be synthesized via a three-step process. The first step involves the reaction of 4-fluoro-3-methoxyphenol with pyridine to form 2-fluoro-3-methoxyphenyl-3-hydroxypyridine. The second step involves the reaction of this intermediate with boron tribromide to form 2-fluoro-3-methoxyphenyl-3-hydroxypyridine bromide. Finally, the bromide is reacted with sodium methoxide in methanol to form the desired compound, 2-(4-Fluoro-3-methoxyphenyl)-3-hydroxypyridine, 95%.

properties

IUPAC Name

2-(4-fluoro-3-methoxyphenyl)pyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO2/c1-16-11-7-8(4-5-9(11)13)12-10(15)3-2-6-14-12/h2-7,15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWTYDIKEBGPDFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=C(C=CC=N2)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90682819
Record name 2-(4-Fluoro-3-methoxyphenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90682819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Fluoro-3-methoxyphenyl)pyridin-3-ol

CAS RN

1261945-15-6
Record name 2-(4-Fluoro-3-methoxyphenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90682819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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